molecular formula C14H10N2O4 B11956929 Diphenyl azodicarboxylate CAS No. 2449-14-1

Diphenyl azodicarboxylate

Katalognummer: B11956929
CAS-Nummer: 2449-14-1
Molekulargewicht: 270.24 g/mol
InChI-Schlüssel: WDZOPGZTGVJDMZ-FOCLMDBBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diphenyl azodicarboxylate is an organic compound that belongs to the class of azo compounds. It is characterized by the presence of two phenyl groups attached to an azodicarboxylate moiety. This compound is known for its vibrant color and is widely used in various chemical reactions due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diphenyl azodicarboxylate can be synthesized through several methods. One common method involves the reaction of hydrazine with phthalic anhydride to form the corresponding hydrazide, which is then oxidized to produce this compound. The reaction conditions typically involve the use of an oxidizing agent such as hydrogen peroxide or potassium permanganate under controlled temperature and pH conditions .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale batch reactors. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The reaction is carefully monitored to maintain optimal temperature and pressure conditions, ensuring the efficient production of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Diphenyl azodicarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions include nitroso compounds, hydrazine derivatives, and substituted phenyl compounds. These products are often used as intermediates in the synthesis of more complex molecules .

Wissenschaftliche Forschungsanwendungen

Diphenyl azodicarboxylate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of diphenyl azodicarboxylate involves its ability to act as an electron acceptor in various chemical reactions. It can form stable intermediates with nucleophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved include the interaction with nucleophilic centers in organic molecules, leading to the formation of stable adducts.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diethyl azodicarboxylate: Similar in structure but with ethyl groups instead of phenyl groups.

    Diisopropyl azodicarboxylate: Contains isopropyl groups and is used in similar reactions.

    Dimethyl azodicarboxylate: Features methyl groups and is often used in smaller-scale reactions.

Uniqueness

Diphenyl azodicarboxylate is unique due to its phenyl groups, which provide greater stability and reactivity compared to its alkyl-substituted counterparts. This makes it particularly useful in reactions requiring high stability and specific reactivity patterns.

Eigenschaften

CAS-Nummer

2449-14-1

Molekularformel

C14H10N2O4

Molekulargewicht

270.24 g/mol

IUPAC-Name

phenyl (NE)-N-phenoxycarbonyliminocarbamate

InChI

InChI=1S/C14H10N2O4/c17-13(19-11-7-3-1-4-8-11)15-16-14(18)20-12-9-5-2-6-10-12/h1-10H/b16-15+

InChI-Schlüssel

WDZOPGZTGVJDMZ-FOCLMDBBSA-N

Isomerische SMILES

C1=CC=C(C=C1)OC(=O)/N=N/C(=O)OC2=CC=CC=C2

Kanonische SMILES

C1=CC=C(C=C1)OC(=O)N=NC(=O)OC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.